REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]#[C:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]Br.[I-:13].[Na+]>CC(C)=O>[CH3:1][O:2][C:3](=[O:12])[C:4]#[C:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][I:13] |f:1.2|
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Name
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8-bromo-2-octynoic acid methyl ester
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Quantity
|
4.05 g
|
Type
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reactant
|
Smiles
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COC(C#CCCCCCBr)=O
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Name
|
|
Quantity
|
3.9 g
|
Type
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reactant
|
Smiles
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[I-].[Na+]
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Name
|
|
Quantity
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24 mL
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Type
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solvent
|
Smiles
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CC(=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was refluxed
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Type
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TEMPERATURE
|
Details
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with heating for one hour
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Duration
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1 h
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
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DISSOLUTION
|
Details
|
The residue was dissolved in water
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Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
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Type
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WASH
|
Details
|
the extract was washed with a saturated aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C#CCCCCCI)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |